molecular formula C8H7BrF2 B1283552 4-(2-Bromoethyl)-1,2-difluorobenzene CAS No. 175018-77-6

4-(2-Bromoethyl)-1,2-difluorobenzene

Cat. No. B1283552
M. Wt: 221.04 g/mol
InChI Key: XCKJCCCKEWTUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07648985B2

Procedure details

A mixture of 2-(3,4-difluoro-phenyl)-ethanol (5 g, 0.032 mol, from step (iii) above), 51.84 ml (49%, 0.64 mol) of HBr in acetic acid and 5 ml of sulfuric acid was stirred at 100° C. for 4 h. The reaction mixture was poured into ice and extracted with diethylether. Organic layer was washed with NaHCO3, water and dried over sodium sulfate. Solvent evaporation under reduced pressure followed by purification (three times) over silica gel using petroleum ether as eluent afforded (1.8 g) of the title compound as a liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
51.84 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10]O)[CH:5]=[CH:6][C:7]=1[F:8].[BrH:12]>C(O)(=O)C.S(=O)(=O)(O)O>[Br:12][CH2:10][CH2:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)CCO
Name
Quantity
51.84 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
WASH
Type
WASH
Details
Organic layer was washed with NaHCO3, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by purification (three times) over silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCCC1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.